molecular formula C12H11ClFN3O2 B2696200 N-(3-chloro-4-fluorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1014028-60-4

N-(3-chloro-4-fluorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No. B2696200
CAS RN: 1014028-60-4
M. Wt: 283.69
InChI Key: IRWVZBYSRWAWOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-fluorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, also known as CFMP, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. It is a pyrazole derivative that has shown promising results in preclinical studies as an anti-inflammatory and anti-cancer agent.

Scientific Research Applications

PET Radiotracer Synthesis

N-(3-chloro-4-fluorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is used in the synthesis of PET radiotracers. A study demonstrated the feasibility of nucleophilic displacement in the 4-bromopyrazole ring, leading to the synthesis of potential radiotracers like [18F] NIDA-42033 for studying CB1 cannabinoid receptors in animal brains through positron emission tomography. This compound exhibited specific radioactivity greater than 2500 mCi/μmol and radiochemical purity over 95% (Katoch-Rouse & Horti, 2003).

Structural Studies of Pyrazoline Derivatives

Research into the structural properties of N-substituted pyrazoline derivatives, such as N-ethyl-3-(4-fluorophenyl)-5-(4-methoxyphenyl)-2-pyrazoline-1-thiocarboxamide, revealed that these compounds have similar geometric parameters. The methoxy/methyl-substituted phenyl groups are nearly perpendicular to the pyrazoline ring, showing the compound's potential in various chemical applications (Köysal et al., 2005).

Development of Medical Imaging Tracers

This compound is pivotal in synthesizing methoxy and fluorine analogs for medical imaging tracers. These analogs exhibit affinities comparable to CB1 reference antagonists, which is crucial for developing positron emission tomography (PET) ligands for cerebral cannabinoid CB1 receptor imaging (Tobiishi et al., 2007).

Cytotoxicity Studies

The compound has been used in the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which were then screened for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This indicates its potential role in developing cancer therapies (Hassan et al., 2014).

Synthesis of Novel Pyrazolo Derivatives

Studies involve synthesizing new pyrazolo derivatives, such as 3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide, which are then characterized through various methods, including crystallography. This highlights its role in developing new chemical compounds with specific properties (Jasinski et al., 2012).

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClFN3O2/c1-17-6-8(12(16-17)19-2)11(18)15-7-3-4-10(14)9(13)5-7/h3-6H,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRWVZBYSRWAWOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.